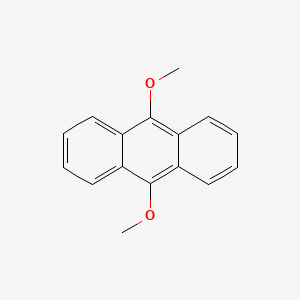

9,10-Dimethoxyanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJMBKSFTTXMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178654 | |

| Record name | Anthracene, 9,10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2395-97-3 | |

| Record name | Anthracene, 9,10-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9,10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of 9,10 Dimethoxyanthracene

Advanced Synthetic Routes to 9,10-Dimethoxyanthracene and its Analogues

The synthesis of this compound and its derivatives can be achieved through several effective pathways, each offering distinct advantages in terms of yield, scalability, and the introduction of functional diversity.

Reductive Aromatization of Alkoxy-9,10-Anthraquinones

A primary and robust method for synthesizing the this compound core involves the reductive aromatization of corresponding 9,10-anthraquinone precursors. This transformation typically begins with an appropriately substituted anthraquinone (B42736), which is a readily available class of compounds. The process involves the reduction of the quinone carbonyl groups, followed by rearomatization to form the anthracene (B1667546) ring system.

For instance, 1,8-dimethoxy-9,10-anthraquinone can be effectively reduced to 1,8-dimethoxyanthracene. researchgate.net Common reducing agents for this purpose include zinc dust in the presence of an acid like acetic acid or a combination of sodium and ethanol. researchgate.net Another approach involves the methylation of hydroxyanthraquinones, such as 1,4-dihydroxyanthraquinone (quinizarin), to produce 1,4-dimethoxyanthracene-9,10-dione, which can then serve as a precursor for further reduction. nih.govmdpi.com The choice of reducing system is critical and can influence the final product and yield. For example, a mixture of zinc dust and aqueous ammonia (B1221849) has been used in the reduction of 1,8-dimethoxyanthracenedione, yielding a mix of products. researchgate.net A more specialized system utilizing zinc in pyridine (B92270) has been developed for the reductive acetylation of anthraquinones to form 9,10-diacetoxy-anthracenes in a single step. frontiersin.org

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 1,8-Dimethoxy-9,10-anthraquinone | Zinc/Acetic Acid | 1,8-Dimethoxyanthracene | researchgate.net |

| 1,8-Dimethoxy-9,10-anthraquinone | Sodium/Ethanol | 1,8-Dimethoxyanthracene | researchgate.net |

| 1,8-Dimethoxyanthracenedione | Zinc dust/Aqueous Ammonia | 1,8-Dimethoxyanthracene & Byproducts | researchgate.net |

| Anthraquinone Derivatives | Zn/Pyridine | 9,10-Diacetoxy-anthracenes | frontiersin.org |

Cross-Coupling Procedures for Substituted this compound Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for synthesizing substituted anthracene derivatives. rsc.orgmdpi.comorganic-chemistry.orglibretexts.org These methods typically start with a dihalogenated anthracene core, such as 9,10-dibromoanthracene, which can be coupled with a variety of organoboron or organotin reagents to introduce aryl, thiophene (B33073), or other functional groups at the 9 and 10 positions. rsc.orgresearchgate.net

While direct cross-coupling on a pre-formed this compound core is less common, the strategy is widely applied to dihaloanthracene precursors which are subsequently modified. For example, phenyl substituents are effectively introduced using Suzuki-Miyaura cross-coupling procedures, while thiophene groups are often coupled with higher yields using the Stille reaction. rsc.org This approach allows for the creation of a vast library of 9,10-disubstituted anthracenes with tailored electronic and photophysical properties. rsc.orgresearchgate.netepa.gov The synthesis of 2-ethyl-9,10-dimethoxyanthracene (B1213300) via Suzuki coupling has also been noted. epo.org

| Coupling Reaction | Precursor | Reagent | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 9,10-Dibromoanthracene | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9,10-Diarylanthracenes | rsc.orgepa.gov |

| Stille | 9,10-Dibromoanthracene | 2-Tributylstannyl-thiophene | Pd₂(dba)₃, Tri-o-tolylphosphine | 9,10-Di(thienyl)anthracenes | rsc.org |

| Suzuki-Miyaura | 9,10-Dibromoanthracene | 2-Indenylboronic acid | (dppf)PdCl₂ | 9,10-Di(2-indenyl)anthracene | mdpi.com |

Conversion from Dihydroanthracene Intermediates

Another significant synthetic route proceeds through the formation and subsequent aromatization of a 9,10-dihydroanthracene (B76342) intermediate. A key intermediate, 9,10-dihydro-9,10-dimethoxyanthracene, can be synthesized by reacting anthracene with bromine in methanol (B129727) in the presence of a base like sodium bicarbonate. researchgate.netresearchgate.net This electrophilic addition proceeds in high yield. researchgate.netresearchgate.net

The final aromatization step to yield this compound is achieved by treating the dihydro-intermediate with an oxidizing agent. researchgate.netresearchgate.net A common and effective reagent for this oxidation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which provides the desired aromatic product in good yield. researchgate.netresearchgate.net This two-step process, involving addition followed by oxidation, provides a controlled method for accessing the this compound core.

| Intermediate | Reaction | Reagent | Product | Yield | Reference |

| Anthracene | Electrophilic Addition | Br₂, CH₃OH, NaHCO₃ | 9,10-Dihydro-9,10-dimethoxyanthracene | 82% | researchgate.netresearchgate.net |

| 9,10-Dihydro-9,10-dimethoxyanthracene | Oxidation/Aromatization | DDQ in Benzene (B151609) | This compound | 62% | researchgate.netresearchgate.net |

Strategies for Regioselective Functionalization of the Anthracene Core

Controlling the position of functional groups on the anthracene skeleton is paramount for fine-tuning its properties for specific applications. Research has focused on directing substitution away from the most reactive 9 and 10 positions to the peripheral C-2, C-6, and other sites.

Functionalization at C-2 and C-6 Positions to Tune Optoelectronic Characteristics

The introduction of substituents at the C-2 and C-6 positions of the this compound core has been shown to be a highly effective strategy for modulating its optoelectronic properties. nih.govacs.org By attaching electronically diverse groups, such as various ethynyl (B1212043) substituents, researchers can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org

This functionalization leads to significant changes in the absorption and emission spectra. For example, the incorporation of bis(dimethylanilineethynyl) groups at the 2 and 6 positions can red-shift the absorbance onset by over 60 nm compared to the parent this compound (DMA). nih.govacs.org These modifications decrease the HOMO-LUMO gap and also influence the molecule's reactivity, such as its interaction with singlet oxygen to form endoperoxides. nih.govacs.org This targeted functionalization is crucial for developing new materials for applications like photocleavable linkers and organic electronics. nih.govrsc.org Electrophilic substitution, such as sulfonation, can also be directed specifically to the 2-position due to the strong activating nature of the 9,10-dimethoxy groups.

| Substituent at C-2, C-6 | Effect on HOMO-LUMO Gap | Absorbance Onset Shift (vs. DMA) | Reference |

| Ethynyl groups | Decrease | Varies with substituent | nih.govacs.orgacs.org |

| Bis(dimethylanilineethynyl) | Significant Decrease | > 60 nm | nih.govacs.org |

Control of Regioselectivity in Diels-Alder and Electrophilic Substitution Reactions

The inherent reactivity of the anthracene core favors reactions at the central 9 and 10 positions, particularly for Diels-Alder cycloadditions and electrophilic substitutions, due to the thermodynamic stability gained by forming a more aromatic naphthalene (B1677914) system in the product. researchgate.netwikipedia.org Overcoming this natural preference to achieve functionalization on the terminal rings is a significant synthetic challenge.

For electrophilic aromatic substitution, the powerful electron-donating nature of the methoxy (B1213986) groups at the 9 and 10 positions strongly activates the entire ring system but directs incoming electrophiles to the outer rings. saskoer.ca This is clearly demonstrated by the sulfonation of this compound, which selectively yields the 2-sulfonic acid derivative. The methoxy groups stabilize the cationic intermediate (arenium ion) formed during attack at the ortho (C-1, C-4, C-5, C-8) and para (C-2, C-3, C-6, C-7) positions, with substitution at C-2 being particularly favored. libretexts.org

In the context of the Diels-Alder reaction, which almost exclusively occurs across the 9,10-positions in unsubstituted anthracene, altering the regioselectivity is more complex. wikipedia.orgiitk.ac.in While the 9,10-dimethoxy groups further enhance the reactivity of the central ring, strategies have been developed for other anthracenes that involve installing additional electron-donating groups on the terminal rings (e.g., at C-1 and C-5). researchgate.net This approach can activate the terminal rings to compete with the central ring for the dienophile, offering a pathway to previously inaccessible 1,4-cycloadducts. researchgate.net Although challenging for this compound itself, this principle demonstrates a key strategy for controlling regioselectivity in the broader class of anthracene derivatives. researchgate.net

| Reaction Type | Inherent Regioselectivity of Anthracene | Controlling Factor for this compound | Resulting Regioselectivity | Reference |

| Electrophilic Substitution | 9,10-positions | Strong activating/directing effect of 9,10-dimethoxy groups | C-2 position | saskoer.ca |

| Diels-Alder Cycloaddition | 9,10-positions | Enhanced electron density of the central ring | 9,10-positions (predominantly) | researchgate.netwikipedia.org |

Synthesis of this compound-Containing Hybrid Systems

The unique photophysical properties of this compound, particularly its capacity to act as a fluorescent electron donor, have made it a valuable building block in the construction of complex molecular and supramolecular systems. These hybrid systems are designed to harness and modulate the anthracene core's characteristics for applications in materials science and photochemistry. The synthetic strategies employed focus on integrating the this compound moiety into larger architectures either through non-covalent interactions or by forming robust covalent bonds with other functional units.

Integration into Supramolecular Architectures

The incorporation of this compound into supramolecular assemblies is primarily achieved through host-guest chemistry, where the anthracene derivative acts as a "guest" molecule encapsulated within a larger "host" macrocycle. researchgate.net These non-covalent systems are of significant interest because the distance and orientation between the host and guest can be precisely controlled, influencing photophysical events like photoinduced electron transfer (PET).

One approach involves the synthesis of flexible podands, which are molecules that feature the this compound unit linked to a receptor site, such as a pseudo-crown ether, via a flexible chain. psu.edu The addition of a suitable cation, like potassium (K+), can induce the podand to fold, bringing the anthracene donor into close proximity with an acceptor moiety also attached to the chain. psu.edu This cation-induced complexation restricts the conformation of the molecule, creating a well-defined donor-acceptor system where the rate of PET can be studied. psu.edu Computational studies have shown that while a sodium ion (Na+) may sit above the pseudo-crown ether cavity without causing significant conformational change, a potassium ion nestles within the cavity, reducing the distance between the chromophores to approximately 6 Å. psu.edu

Another significant strategy involves the use of macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins. researchgate.netacs.org These hosts possess hydrophobic inner cavities and hydrophilic portals, allowing them to encapsulate hydrophobic guests like anthracene derivatives in aqueous solutions. The complexation not only enhances the solubility of the guest but also affects its photophysical properties. For instance, the encapsulation of anthracene derivatives within the confined space of a CB[n] or cyclodextrin (B1172386) cavity can alter photoreaction pathways and enhance fluorescence emission. researchgate.netacs.org The specific host-guest binding behavior dictates the extent of these effects. researchgate.net Water-soluble derivatives, such as sodium this compound-2-sulfonate, are often used in these studies to facilitate their application in aqueous supramolecular systems. cymitquimica.comosaka-u.ac.jp

| Host System | Guest Moiety | Driving Interaction | Key Research Finding |

| Podand with Pseudo-Crown Ether | This compound | Cation-induced complexation (K+) | Cation binding induces a conformational change, bringing donor and acceptor moieties into close proximity to study photoinduced electron transfer (PET). psu.edu |

| Cucurbit[n]uril (CB[n]) | Substituted Anthracene Derivatives | Host-guest inclusion (hydrophobic effects) | Host-guest interactions affect the photophysical properties and photoreaction processes of the guest molecule. researchgate.net |

| Janusarene | 9,10-Dimethylanthracene (B165754) (as guest) | Host-guest interaction | A homoditopic host capable of concurrently binding planar guests like anthracene derivatives and spherical guests like fullerenes. nih.gov |

| γ-Cyclodextrin | Anthracene-appended Derivatives | Host-guest complexation | The association within the cyclodextrin cavity influences photodimerization and fluorescence properties. acs.org |

Conjugation with Fullerene Scaffolds

The covalent conjugation of this compound with fullerene scaffolds creates robust donor-acceptor dyads, which are instrumental in studying photoinduced electron transfer. Fullerenes are excellent electron acceptors, and when covalently linked to an electron donor like this compound, light absorption can trigger the transfer of an electron from the excited anthracene moiety to the fullerene cage. nih.govrug.nl This process generates a charge-separated state, a fundamental step in artificial photosynthesis and organic photovoltaic applications. rug.nlrsc.org

A primary synthetic method for creating these conjugates involves the Diels-Alder reaction. Anthracene and its derivatives can act as dienes that react with the double bonds on the fullerene surface (dienophile). The Diels-Alder reaction is often reversible, a property that is exploited for regioselective functionalization of the fullerene cage. scielo.org.mx For example, substituted anthracenes, such as 9,10-dimethylanthracene, can be used as temporary directing groups. scielo.org.mx They add to the fullerene at a specific site, blocking it and directing subsequent, non-reversible additions (like the Bingel-Hirsch reaction for malonate addition) to other specific locations on the fullerene sphere. scielo.org.mx Afterwards, the anthracene directing group can be removed by a retro-Diels-Alder reaction, typically by heating, to yield a specifically functionalized fullerene. scielo.org.mx While 9,10-dimethylanthracene is commonly cited for this purpose, the principle extends to other derivatives like this compound, with the substituents at the 9 and 10 positions influencing the reactivity of the anthracene as a diene. scielo.org.mx

The resulting this compound-fullerene conjugates are designed to facilitate efficient intramolecular electron transfer upon photoexcitation. The rigid covalent linkage ensures a fixed distance and orientation between the donor and acceptor, allowing for detailed investigation of the electron transfer dynamics. psu.edu The study of these systems provides insight into the fundamental factors controlling charge separation and recombination, which is crucial for the design of more efficient organic solar cells. rug.nl

| Conjugate System | Synthetic Methodology | Purpose / Key Finding |

| Anthracene-Fullerene Adduct | Diels-Alder Cycloaddition | Covalently links the anthracene (diene) to the fullerene (dienophile) to create a donor-acceptor dyad. scielo.org.mx |

| Regioselective Fullerene Polyadducts | Diels-Alder followed by retro-Diels-Alder | Anthracene derivatives act as reversible protective/directing groups to achieve specific patterns of functionalization on the fullerene surface. scielo.org.mx |

| Fullerene-Porphyrin-BODIPY Triads | Covalent Synthesis | Serves as a model system to study how solvent polarity modulates photoinduced electron transfer in complex molecular arrays. rsc.org |

| Polymer/Fullerene Blends | Solution Casting | Used in bulk heterojunction solar cells where photoinduced electron transfer from the donor polymer to the fullerene acceptor generates charge. rug.nl |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 9,10 Dimethoxyanthracene

Elucidation of Electronic Transitions and Energy Gaps via Optical Spectroscopy

Optical spectroscopy serves as a fundamental tool for probing the electronic structure of molecules. For DMA, analysis of its absorption and emission spectra provides direct insight into the energy of its electronic transitions and the corresponding highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.

The electronic absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to the energy required to promote an electron from a lower energy orbital to a higher one. edinst.com The fluorescence emission spectrum, conversely, shows the wavelengths of light emitted as the molecule relaxes from its excited state back to the ground state. edinst.com

For anthracene (B1667546) derivatives, these spectra are characterized by vibronic bands. rsc.org In the case of 9,10-diethoxyanthracene (B1583715) (DEA), a closely related compound to DMA, the absorption spectrum in acetonitrile (B52724) displays a prominent peak, while its fluorescence spectrum shows a characteristic emission. cdnsciencepub.com A sulfonated derivative, 9,10-dimethoxyanthracene-2-sulfonate, also exhibits distinct absorption and emission spectra whose overlap is crucial for understanding energy transfer processes. oup.com The absorption and emission spectra of various anthracene derivatives, including those with different substituents, have been studied to understand their photophysical properties. researchgate.net

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| 9,10-diphenylanthracene (B110198) | Not Specified | Not Specified | Not Specified | 0.51 researchgate.net |

The energy difference between the HOMO and LUMO is a critical parameter that determines a molecule's electronic and optical properties. missouristate.edu This HOMO-LUMO gap can be tuned by introducing different substituent groups to the aromatic core. rsc.org

Studies on substituted pentacenes and fluorenones have demonstrated that electron-donating groups generally decrease the HOMO-LUMO gap, leading to a red-shift in the absorption spectrum, while electron-withdrawing groups have the opposite effect. missouristate.edunih.gov For instance, functionalizing this compound at the 2 and 6 positions with electronically diverse ethynyl (B1212043) substituents has been shown to decrease the HOMO-LUMO gap. acs.org Notably, the introduction of bis(dimethylanilineethynyl) substituents resulted in an increase in the absorbance onset wavelength by over 60 nm compared to the parent DMA. acs.org This demonstrates the significant influence of substituents on the electronic structure. acs.orgnih.gov Theoretical calculations, such as those using density functional theory (DFT), are often employed alongside experimental techniques like cyclic voltammetry to corroborate and understand these trends. nih.govacs.org

| Substituent at 2 and 6 positions | Effect on HOMO-LUMO Gap | Change in Absorbance Onset |

|---|---|---|

| Ethynyl Groups | Decrease acs.org | Not specified |

| Bis(dimethylanilineethynyl) | Decrease acs.org | > 60 nm increase compared to DMA acs.org |

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

To understand the fate of the excited DMA molecule, time-resolved spectroscopic techniques are indispensable. These methods allow for the observation of transient species and the measurement of the rates of various photophysical and photochemical processes that occur on timescales ranging from femtoseconds to microseconds.

Femtosecond and picosecond transient absorption spectroscopy are powerful techniques used to monitor the kinetics of electron transfer and other ultrafast processes in photocatalysis. unisoku.comrsc.orgmdpi.com In these experiments, a short laser pulse (pump) excites the molecule, and a second, delayed pulse (probe) measures the absorption of the transient species created.

For 9,10-diethoxyanthracene (DEA), transient absorption spectroscopy on the 50 ps to 10 ns timescale revealed the formation of both singlet and triplet excited states. cdnsciencepub.com Specifically, absorptions at 570 nm and 430 nm were assigned to the singlet and triplet excited states, respectively. cdnsciencepub.com In the presence of an electron acceptor, the decay of the singlet excited state is accelerated, and a new absorption band corresponding to the DEA radical cation appears around 475 nm. cdnsciencepub.com This indicates that electron transfer occurs from the singlet excited state. cdnsciencepub.com Studies on other anthracene derivatives, such as anthracene-9,10-endoperoxide, have utilized femtosecond transient absorption to investigate competing photoreaction channels, revealing ultrafast product formation within picoseconds. researchgate.netfu-berlin.de

Time-resolved resonance Raman (TR³) spectroscopy is a valuable tool for obtaining structural information about short-lived intermediates, such as radical cations. ibs.re.krresearchmap.jp By tuning the laser wavelength to be in resonance with an electronic transition of the transient species, the Raman scattering from that species is selectively enhanced.

In a study of 2-ethyl-9,10-dimethoxyanthracene (B1213300) (a derivative of DMA), TR³ spectroscopy combined with pulse radiolysis was used to investigate the formation of its radical cation and a subsequent charge-localized dimer radical cation. kaist.ac.krnih.gov The TR³ spectra, recorded at time delays from 30 ns to 300 µs, showed that the major bands were very similar to those of the neutral DMA molecule, suggesting that in the dimer radical cation, the positive charge is localized on a single monomer unit. kaist.ac.krnih.govresearchgate.net The appearance and disappearance of specific Raman bands over time provided further insights into the dynamics of these transient species. kaist.ac.kr

| Raman Shift (cm⁻¹) | Assignment/Observation |

|---|---|

| 1324 | Disappears as delay time increases (>3 µs) kaist.ac.kr |

| 1511 | Disappears as delay time increases (>3 µs) kaist.ac.kr |

| 1304 | Intensity gradually increases (0.03–300 µs) kaist.ac.kr |

| 1433 | Intensity gradually increases (0.03–300 µs) kaist.ac.kr |

When photoinduced electron transfer occurs between a donor and an acceptor, a radical ion pair is formed. The subsequent dynamics of this pair, including its recombination to form products, can be influenced by an external magnetic field. This phenomenon, known as the magnetic field effect (MFE), arises from the coherent interconversion between the singlet and triplet states of the radical pair. nih.govresearchgate.net

Time-resolved MFE studies on donor-acceptor systems, such as 9,10-dimethylanthracene (B165754) and N,N-dimethylaniline, have been used to distinguish between different reaction pathways, namely the formation of loose radical ion pairs versus more tightly bound exciplexes. nih.govresearchgate.net By monitoring the magnetosensitive delayed fluorescence from the exciplex, details of the reaction mechanism can be elucidated. nih.gov The application of rapidly switched magnetic fields allows for the direct observation of these effects and the time-dependence of the radical pair composition. rsc.org In the case of 9,10-dimethylanthracene, the dynamics of the ion pairs produced upon fluorescence quenching have been investigated, and the relative efficiency of the triplet recombination pathway was found to decrease significantly in the presence of an external magnetic field. unige.chunige.ch

Structural Elucidation via X-ray Crystallography and High-Resolution NMR Spectroscopy

The precise three-dimensional arrangement of atoms and the electronic environment of the nuclei in this compound are fundamental to understanding its chemical and photophysical properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are powerful techniques that provide detailed insights into the molecule's structure.

High-resolution NMR spectroscopy in solution provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. For this compound, the symmetry of the molecule simplifies the NMR spectra. The two methoxy (B1213986) groups are chemically equivalent, as are the corresponding protons and carbons on the anthracene ring system.

A study on the synthesis of new 9,10-anthraquinone derivatives utilized this compound as a starting material, and its structure was confirmed by NMR spectroscopy. rsc.org In a related compound, 2-hydroxymethyl-9,10-dimethoxyanthracene, the presence of the dimethoxyanthracene core is confirmed by its characteristic NMR signals. psu.edu The chemical shifts in the ¹H and ¹³C NMR spectra are sensitive to the electron density and local magnetic fields, providing a fingerprint of the molecular structure.

Table 1: Representative Spectroscopic Data for 9,10-Disubstituted Anthracene Derivatives

| Compound Name | Technique | Key Findings |

| 9,10-Dimethylanthracene | X-ray Crystallography | Monoclinic, space group P2~/c, centrosymmetric and planar molecule. iucr.org |

| 9,10-Dimethylanthracene | ¹H and ¹³C NMR | Provides characteristic signals for the methyl and aromatic protons and carbons. chemicalbook.comnih.gov |

| This compound | ¹H and ¹³C NMR | Used to confirm the structure during the synthesis of derivatives. rsc.org |

| 2-Hydroxymethyl-9,10-dimethoxyanthracene | ¹H NMR | Confirms the presence of the this compound core. psu.edu |

Conformational Analysis in Ground and Excited States

The conformation of this compound, particularly the orientation of the methoxy groups, plays a crucial role in its electronic and photophysical behavior. While the anthracene core is largely rigid and planar, the methoxy groups have rotational freedom around the C-O bonds.

Ground State:

In the ground electronic state, the conformation is determined by a balance of steric and electronic effects. Computational studies on related alkoxy-substituted anthracenes, such as 9,10-dibutoxyanthracene, have been performed using methods like molecular mechanics (MM3) and density functional theory (DFT) to determine the most stable conformations. nih.gov For this compound, it is expected that the methoxy groups will adopt an orientation that minimizes steric hindrance with the adjacent aromatic protons while maximizing electronic stabilization through resonance with the anthracene π-system. UV-visible absorption studies of systems containing the this compound moiety have shown no evidence of ground-state interactions between the fluorophore and other parts of the molecule in certain linked systems, suggesting a relatively unperturbed ground-state conformation. psu.edu

Excited State:

Upon photoexcitation to the first singlet excited state (S₁), the electronic distribution and geometry of the molecule can change significantly. This can lead to different preferred conformations in the excited state compared to the ground state. The photophysics of 9,10-disubstituted anthracenes are known to be highly dependent on the nature of the substituents. rsc.orgchalmers.se For instance, this compound is known for its high fluorescence quantum yield, which approaches unity, indicating that non-radiative decay pathways, which can be influenced by conformational changes, are minimized. conicet.gov.ar

Studies on flexible donor-acceptor systems incorporating a this compound unit have indicated the existence of different conformations in the excited state. psu.edu In these systems, folded and extended conformations were observed upon excitation, influencing the rates of photoinduced electron transfer. psu.edu The study of the photophysics of 2,6-dialkoxy anthracenes has also provided evidence for excited-state side-chain conformational relaxation. conicet.gov.ar For this compound, time-dependent density functional theory (TD-DFT) calculations would be instrumental in elucidating the optimized geometry of the excited state and understanding how the methoxy group orientation influences the emissive properties. nih.govconicet.gov.ar

Photophysical Mechanisms and Energy Transfer Processes in 9,10 Dimethoxyanthracene Systems

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of 9,10-dimethoxyanthracene (DMA), a molecule frequently utilized as an electron donor in mechanistic studies. Upon photoexcitation, DMA can engage in electron transfer reactions through various pathways, the specifics of which are dictated by the molecular environment and the nature of the electron acceptor.

Intramolecular Electron Transfer Pathways in Substituted Systems

Studies on donor-bridge-acceptor (D-B-A) systems with DMA as the donor have revealed that the electronic coupling between the donor and acceptor is highly sensitive to the bridge's structure. claremont.edu For instance, in rigidly linked systems, even subtle changes in the bridge can dramatically alter the electron transfer rate. claremont.edu In some cases, two distinct intramolecular electron transfer pathways can coexist within a single molecular system. rsc.org This can occur when excitation leads to multiple, electronically distinct excited states, each of which decays through its own electron transfer channel. rsc.org The initial distribution of electron density within the excited photosensitizer unit can ultimately determine which pathway is taken. rsc.org

The distance dependence of intramolecular electron transfer in these systems is a key area of investigation. The rate of electron transfer typically decreases exponentially with the distance between the donor and acceptor. acs.org However, the specific nature of the bridging ligand significantly modulates this dependence. acs.org

Intra-ion-pair Electron Transfer Processes

Following the initial photoinduced electron transfer, the resulting radical ion pair can undergo subsequent electron transfer processes. In systems where the donor and acceptor are held in close proximity, such as in an ion pair, the dynamics of back electron transfer become crucial. The use of electrostatic ion pairs provides a valuable method for studying these processes without the complications of diffusion. diva-portal.org

In such pre-associated complexes, the quenching of the excited state corresponds to an intra-ion-pair electron transfer event. diva-portal.org The rate of this process can be directly measured and is influenced by factors such as the solvent and the specific nature of the ions involved. diva-portal.orgpsu.edu The formation of these ion pairs can be confirmed through various spectroscopic techniques, and their association constants can be determined. diva-portal.org For example, in acetonitrile (B52724) solution, cationic ruthenium sensitizers and anionic salicylate (B1505791) derivatives form ion pairs with large equilibrium constants, allowing for the detailed study of excited-state proton-coupled electron transfer (ES-PCET) within the pair. diva-portal.org

Bimolecular Photoinduced Electron Transfer and Geminate Ion Pair Dynamics

In solution, where the donor and acceptor are not covalently linked, photoinduced electron transfer occurs through bimolecular encounters. The quenching of the excited DMA molecule by an electron acceptor leads to the formation of a geminate radical ion pair. aip.orgnih.gov This pair is initially formed in a singlet spin state due to the conservation of spin during the electron transfer from the singlet excited state of DMA. aip.org

The subsequent fate of this geminate ion pair is a complex interplay of several processes:

Charge Recombination: The ion pair can recombine to regenerate the ground state reactants.

Triplet State Formation: Through a process of spin conversion (intersystem crossing) from the singlet radical ion pair to a triplet state, subsequent recombination can lead to the formation of the triplet excited state of the donor (DMA). aip.orgnih.govunige.ch

Dissociation: The ions can diffuse apart to become free, solvated ions. unige.ch

The dynamics of these processes have been investigated using techniques like transient absorption spectroscopy. For instance, in the system of 9,10-dimethylanthracene (B165754) (a close analog of DMA) and phthalonitrile, both charge recombination to the ground state and formation of the triplet excited state are observed in solvents like acetonitrile and tetrahydrofuran. aip.orgnih.govunige.ch The efficiency of the triplet recombination pathway can be influenced by external magnetic fields, providing a powerful tool to study the spin dynamics of the geminate ion pair. aip.orgnih.govunige.ch The formation of exciplexes, or excited state complexes between the donor and acceptor, can also play a significant role, particularly in less polar solvents. acs.org

Solvent Dependence of Electron Transfer Kinetics and Solvation Effects

The solvent plays a critical role in modulating the kinetics and thermodynamics of photoinduced electron transfer involving this compound. The polarity of the solvent can significantly influence the stability of the resulting ion pairs and, consequently, the rates of both forward and back electron transfer.

In donor-bridge-acceptor systems, changing the solvent from nonpolar to polar can lead to a substantial increase in the charge separation rate constant. acs.org Theoretical models, such as the generalized Mulliken-Hush approach, have been employed to understand the effect of solvent molecules on the electronic coupling matrix element, which is a key determinant of the electron transfer rate. claremont.edu These studies have shown that for certain molecular geometries, the presence of solvent molecules in the vicinity of the donor and acceptor can dramatically enhance the electronic coupling. claremont.edu

The solvent also influences the energetics of electron transfer, as described by the Rehm-Weller equation. The driving force for electron transfer is dependent on the solvent's dielectric constant. acs.org Furthermore, the reorganization energy, which is the energy required to distort the reactants and the solvent to the transition state geometry, has a significant solvent-dependent component. acs.org Continuum models and more sophisticated molecular models have been used to calculate the solvent reorganization energy and its temperature dependence. acs.org

In bimolecular reactions, the solvent polarity dictates the nature of the initial product of quenching. In highly polar solvents like acetonitrile, electron transfer often occurs over a distance, directly forming a loose ion pair. acs.orgnih.gov In contrast, in nonpolar solvents, the formation of an exciplex is more common. acs.org The dynamics of the geminate ion pair, including the competition between charge recombination and dissociation into free ions, are also strongly influenced by the solvent's ability to stabilize the charged species. cdnsciencepub.comresearchgate.net

Excited State Deactivation and Luminescence Phenomena

The excited state of this compound can be deactivated through various radiative and non-radiative pathways. A key process influencing its luminescence is fluorescence quenching, which occurs when another molecule, the quencher, interacts with the excited DMA to promote its return to the ground state without the emission of a photon.

Fluorescence Quenching Studies and Quenching Mechanisms

The fluorescence of this compound and its derivatives can be efficiently quenched by a variety of electron-accepting molecules. cdnsciencepub.comoup.comacs.org This quenching is often the primary experimental evidence for the occurrence of photoinduced electron transfer. The efficiency of quenching is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. cdnsciencepub.com

Several mechanisms can be responsible for the observed fluorescence quenching:

Electron Transfer: As discussed in detail above, this is a major quenching pathway for DMA in the presence of suitable electron acceptors. The quenching rate constant often correlates with the driving force for electron transfer. oup.com

Heavy Atom Effect: In the presence of species containing heavy atoms (e.g., iodonium (B1229267) salts), quenching can occur via an enhanced rate of intersystem crossing from the singlet excited state to the triplet state. cdnsciencepub.com This mechanism can operate over significant distances. cdnsciencepub.com

Exciplex Formation: In some systems, particularly in non-polar solvents, the interaction between the excited DMA and the quencher can lead to the formation of an exciplex. acs.orgacs.org This exciplex can then decay non-radiatively to the ground state or, in some cases, emit its own characteristic fluorescence at a longer wavelength than the DMA fluorescence. researchgate.net

The study of fluorescence quenching provides valuable kinetic information about the deactivation processes. Time-resolved fluorescence measurements can directly probe the lifetime of the excited state in the presence and absence of a quencher, allowing for the determination of bimolecular quenching rate constants. These studies have been instrumental in elucidating the complex interplay of electron transfer, solvent effects, and spin dynamics in this compound systems. diva-portal.orgcdnsciencepub.comacs.orgsigmaaldrich.com

Triplet-Triplet Annihilation Processes

Triplet-triplet annihilation (TTA) is a photophysical process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and another in the ground state. This "upconversion" of energy is of significant interest for applications in organic light-emitting diodes (OLEDs) and photon upconversion technologies. Anthracene (B1667546) derivatives are frequently chosen for these systems due to their favorable energy level alignment. researchgate.net

The efficiency of TTA is critically dependent on several factors, including the triplet state energy, the rate of intersystem crossing (ISC) from the initial singlet excited state (S₁) to the triplet manifold (T₁), and the diffusion of triplet excitons within the material. researchgate.net Substituting the anthracene core at the 9 and 10 positions can dramatically influence these properties. rsc.org For instance, while unsubstituted anthracene has a high triplet yield of approximately 70%, derivatives like 9,10-dimethylanthracene exhibit a higher fluorescence quantum yield of around 70%, indicating a lower intrinsic ISC rate. rsc.orgchalmers.se

For TTA to be an effective upconversion mechanism, the energy of the resulting singlet state (E(S₁)) must be less than twice the energy of the initial triplet state (E(T₁)), i.e., E(S₁) < 2 * E(T₁). Anthracene derivatives generally satisfy this requirement. umb.edu In sensitized TTA systems, a sensitizer (B1316253) molecule absorbs light and transfers its energy to the anthracene derivative (the annihilator), populating its triplet state. For example, platinum octaethylporphyrin (PtOEP) has been successfully used as a sensitizer for various 9,10-substituted anthracene annihilators. rsc.orgchalmers.se The triplet state energy of these annihilators must be similar to or lower than that of the sensitizer (1.86 eV for PdOEP) for efficient energy transfer to occur. rsc.org

Exciton (B1674681) and Excimer Dynamics in Aggregated or Solid-State Forms

The photophysical behavior of this compound and its analogues in aggregated or solid-state forms is markedly different from that in dilute solutions, primarily due to intermolecular interactions that lead to the formation of excitons and excimers. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. It is typically characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. rsc.orgrsc.org

In the solid state, such as in thin films, crystals, or nanoaggregates, anthracene derivatives often exhibit dual emission from both the locally excited (exciton) state and the lower-energy excimer state. rsc.orgresearchgate.net The relative intensity of the excimer emission is highly dependent on the molecular packing and morphology of the material. rsc.orgresearchgate.net For instance, in studies of 9,10-diphenylanthracene (B110198) (DPA), a structurally related compound, the well-ordered crystalline state shows dominant excimer emission, while in less-ordered nanoaggregates, the contribution from the excimer state decreases. rsc.org This is because favorable intermolecular orbital overlap in closely packed structures facilitates the rapid relaxation of the initial exciton to the excimer state. rsc.org

Time-resolved spectroscopic studies have provided detailed insights into these dynamics. The formation of the excimer state from the exciton state can occur on a sub-nanosecond timescale in well-ordered systems like crystals and thin films. rsc.org Prior to this trapping in the excimer state, the initial singlet excitons can migrate through the material. This exciton diffusion can be observed through exciton-exciton annihilation kinetics, where the fluorescence decay becomes faster at higher excitation fluences. rsc.orgresearchgate.net

Table 1: Photophysical Properties of Anthracene Derivatives in Different States This table is generated based on data for 9,10-diphenylanthracene (DPA), a representative analogue, to illustrate the principles of exciton and excimer dynamics.

| System | Primary Emitting Species | Emission Characteristics | Key Dynamic Process | Reference |

|---|---|---|---|---|

| DPA in Dilute Solution | Monomer | Strong, structured blue fluorescence | Monomolecular fluorescence decay | rsc.org |

| DPA in Nanoaggregates | Exciton and Excimer | Blue (exciton) and green (excimer) emission | Singlet exciton diffusion followed by trapping at excimer sites | rsc.orgresearchgate.net |

| DPA in Thin Film/Crystal | Excimer | Dominant, broad green emission | Fast relaxation of exciton to excimer state (<1 ns) | rsc.org |

Singlet Oxygen Generation and Reactivity

Photosensitized Oxidation Mechanisms involving this compound Endoperoxides

This compound, like many anthracene derivatives, reacts with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form a stable 9,10-endoperoxide (EPO). rsc.orgacs.org This process is a hallmark of the interaction between singlet oxygen and the anthracene core. acs.org The reaction can be initiated by irradiating a solution containing this compound and a photosensitizer (such as Methylene (B1212753) Blue or Rose Bengal) with visible light in the presence of molecular oxygen. rsc.orgresearchgate.net The photosensitizer absorbs the light, enters an excited triplet state, and then transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive ¹O₂. This ¹O₂ then reacts with the anthracene derivative. plos.org

Alternatively, some anthracene derivatives can themselves act as photosensitizers, generating ¹O₂ from their own excited singlet states via an exciplex with ground-state oxygen, although energy transfer from the triplet state is also a common mechanism. plos.orgresearchgate.net The rate of this photooxidation is dependent on factors such as the concentration of the anthracene, light intensity, and the lifetime of singlet oxygen in the chosen solvent. rsc.orgplos.org Electron-donating substituents at the 9 and 10 positions, such as methoxy (B1213986) groups, increase the electron density of the anthracene core, making it more reactive towards the electrophilic singlet oxygen. acs.org

The resulting this compound endoperoxide (DMA-EPO) is a stable molecule but can undergo further reactions, particularly decomposition. plos.orgresearchgate.net The decomposition pathways for anthracene endoperoxides can be triggered by heat, light, or acid catalysis. researchgate.netlookchem.comresearchgate.net Two primary pathways for decomposition are considered: a retro-cycloaddition reaction involving the cleavage of the C-O bonds, which releases singlet oxygen and regenerates the parent anthracene, and a pathway initiated by the cleavage of the O-O peroxide bond, which leads to different degradation products. researchgate.netnih.gov For instance, the decomposition of this compound-endoperoxide in the presence of acid has been shown to yield specific rearranged products. researchgate.netresearchgate.net Furthermore, photodecomposition of the endoperoxide can lead to secondary products through C-C bond cleavage in addition to C-O bond cleavage. plos.orgresearchgate.netnih.gov

Electrochemical Behavior and Redox Chemistry of 9,10 Dimethoxyanthracene

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of 9,10-dimethoxyanthracene. This method provides key information about the oxidation and reduction potentials of the molecule and the stability of the resulting charged species.

The electrochemical oxidation of this compound and its derivatives is typically a reversible process, allowing for the reliable determination of standard oxidation potentials (E°). cdnsciencepub.comresearchgate.net These measurements are often conducted using a three-electrode system, which includes a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and an auxiliary or counter electrode (e.g., a platinum wire). rsc.orgmarquette.edu The experiments are performed in suitable organic solvents, such as methylene (B1212753) chloride or diglyme, containing a supporting electrolyte to ensure conductivity. cdnsciencepub.comresearchgate.net

Studies have shown that the cyclic voltammogram of this compound displays a reversible oxidation wave, corresponding to the removal of an electron to form the radical cation (DMA•⁺). cdnsciencepub.comresearchgate.net The reversibility of the process is indicated by the presence of a corresponding reduction wave on the reverse scan of the voltammogram. The potential at which this redox event occurs is influenced by the solvent system and the specific substituents on the anthracene (B1667546) core. For instance, the introduction of four additional methoxy (B1213986) groups, as in 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, lowers the oxidation potential compared to 9,10-dimethylanthracene (B165754), demonstrating the electron-donating effect of the methoxy groups. marquette.edu Similarly, the choice of electrolyte can affect the stability of the generated radical cation and the reversibility of the voltammetric response. jst.go.jp

The table below summarizes representative electrochemical data for anthracene derivatives, illustrating the effect of substituents on oxidation potentials.

| Compound | Oxidation Potential (Eox) | Reference Electrode | Solvent | Notes |

| 9,10-Dimethylanthracene | 1.16 V | SCE | CH₂Cl₂ | Irreversible oxidation under some conditions, becomes reversible at higher scan rates. cdnsciencepub.commarquette.edu |

| 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 0.81 V | SCE | CH₂Cl₂ | Highly reversible electrochemical oxidation. marquette.edu |

| This compound | Varies | - | CH₂Cl₂, TFA | Reversible cyclic voltammograms used to determine standard oxidation potentials. cdnsciencepub.com |

This table is generated based on data from cited research articles.

Correlation of Electrochemical Oxidation Potentials with Gas Phase Ionization

A significant aspect of the study of this compound is the correlation between its electrochemical oxidation potential in solution and its ionization energy in the gas phase. This relationship provides fundamental insights into the energetics of electron transfer and the influence of solvation.

The first ionization energy (E_I), which corresponds to the removal of an electron from the molecule in the gas phase (D → D•⁺ + e⁻), can be measured using techniques like photoelectron spectroscopy. cdnsciencepub.comresearchgate.net For anthracene and its derivatives, this first ionization event involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is a π-orbital with the highest electron density at the 9 and 10 positions. cdnsciencepub.comresearchgate.net

Researchers have established a direct, linear free-energy relationship between the standard oxidation potentials (E°) obtained from cyclic voltammetry in solution and the gas-phase ionization energies (E_I). cdnsciencepub.comresearchgate.net This correlation demonstrates that the same fundamental electronic properties govern both processes. However, the energy required for oxidation in solution is modified by the solvation energies of the neutral molecule and its resulting cation radical. By comparing the gas-phase and solution-phase data, it is possible to evaluate these solvation effects. cdnsciencepub.com For the series of studied anthracenes, this compound represents an extreme case where the solvation energy of the cation radical is significantly influenced by the presence of the methoxy substituents. cdnsciencepub.com

The general relationship can be described as: E° = E_I - ΔG_solv + C where ΔG_solv is the difference in solvation energy between the ion and the neutral molecule, and C is a constant that includes the reference electrode potential. Computational studies support these experimental findings, providing methods to predict redox potentials by calculating gas-phase ionization energies and solvation energies. nih.gov

Formation and Spectroscopic Characterization of Radical Cations and Anions

Upon one-electron oxidation, this compound forms a radical cation (DMA•⁺). This species is a key intermediate in many of its chemical and photochemical reactions and has been characterized using various spectroscopic techniques. The one-electron reduction of the molecule leads to the formation of a radical anion (DMA•⁻).

The radical cation DMA•⁺ can be generated through chemical or electrochemical oxidation. cdnsciencepub.commarquette.edu In some cases, these radical cations can associate with a neutral parent molecule to form a dimer radical cation, (DMA)₂•⁺. nih.govacs.org The formation of such dimers is often accompanied by distinct changes in the absorption spectrum, such as the appearance of new, long-wavelength absorption bands. acs.org

The structure of these dimer cations can vary. For a derivative, 2-ethyl-9,10-dimethoxyanthracene (B1213300), studies using transient absorption and time-resolved resonance Raman (TR³) spectroscopy combined with pulse radiolysis have provided evidence for the formation of a charge-localized dimer radical cation. nih.gov In this species, the positive charge is not shared equally between the two anthracene units but is primarily located on one of them. nih.gov Density Functional Theory (DFT) calculations have been used to model potential structures, such as π-stacked and T-shaped dimers, to interpret the experimental spectroscopic data. nih.gov

The spectroscopic characterization of radical anions of related anthracene compounds, such as 9,10-dicyanoanthracene, has been achieved using techniques like laser flash photolysis. beilstein-journals.org These radical anions are often persistent species that can be detected after being formed through photoinduced electron transfer. beilstein-journals.org While the radical anion of this compound itself is less studied, the methodologies applied to similar compounds are applicable.

| Species | Method of Generation | Characterization Technique(s) | Key Findings |

| DMA•⁺ (Radical Cation) | Electrochemical/Chemical Oxidation, Photoionization | Cyclic Voltammetry, UV-Vis Spectroscopy | Formed by one-electron oxidation. cdnsciencepub.com |

| (DMA)₂•⁺ (Dimer Radical Cation) | Association of DMA•⁺ and DMA | Transient Absorption, Time-Resolved Resonance Raman (TR³) Spectroscopy | Formation of charge-localized and charge-delocalized structures; new absorption bands observed. nih.gov |

| DMA•⁻ (Radical Anion) | Photoinduced Electron Transfer (in related systems) | Laser Flash Photolysis (in related systems) | Characterized as persistent species in similar aromatic compounds. beilstein-journals.org |

This table summarizes the formation and characterization of radical ions based on cited research.

Photoelectrochemistry and Redox Processes in Photosensitized Systems

This compound (DMA) plays a significant role in photoelectrochemistry and photosensitized reactions, often acting as a photocatalyst or photosensitizer. acs.orgnih.gov In these processes, the molecule absorbs light, promoting it to an electronically excited state (DMA*) which can then engage in redox reactions.

Photoinduced electron transfer (PET) is a common mechanism in these systems. beilstein-journals.orgnih.gov Upon excitation, DMA* can donate an electron to an electron acceptor, resulting in the formation of the DMA radical cation (DMA•⁺) and the acceptor's radical anion. acs.orgnih.gov This process initiates a chemical transformation.

Furthermore, substituted anthracenes are known to react with singlet oxygen (¹O₂), a highly reactive form of oxygen often generated in photosensitized reactions. plos.org The reaction between the anthracene core and singlet oxygen typically results in the formation of an endoperoxide. plos.org For instance, the reaction of 9,10-dibutoxyanthracene, a close analog, with ¹O₂ has been shown to produce the corresponding endoperoxide, and a similar product, this compound-endoperoxide (DMA-EPO), is known. plos.org In these cases, the anthracene derivative can act as both the photosensitizer for ¹O₂ generation and the substrate that is subsequently oxidized. plos.org The use of 9,10-dimethylanthracene as a chemical trap to detect the presence of singlet oxygen in various photosensitized systems further highlights the importance of this class of compounds in studying photo-redox processes. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 9,10 Dimethoxyanthracene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of medium to large-sized organic molecules like 9,10-dimethoxyanthracene. By approximating the many-body electronic Schrödinger equation into a more manageable set of equations based on the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly employed to predict a wide range of molecular properties.

Ground State Geometry Optimization and Conformation Analysis

The first step in the computational analysis of this compound involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, a key aspect of the conformational analysis is the orientation of the two methoxy (B1213986) groups relative to the planar anthracene (B1667546) core.

Frontier Molecular Orbital Analysis and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.

For this compound, the HOMO is expected to be a π-orbital delocalized over the anthracene ring, with significant contributions from the oxygen atoms of the methoxy groups, reflecting their electron-donating nature. The LUMO is anticipated to be a π*-orbital, also distributed across the aromatic core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability.

The electron density distribution, also obtainable from DFT calculations, visualizes the regions of high and low electron density within the molecule. This is often represented using molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxy groups and the π-system of the anthracene ring are expected to be electron-rich areas.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| LUMO+1 | -1.5 |

| LUMO | -2.0 |

| HOMO | -5.5 |

| HOMO-1 | -6.0 |

| Note: This table is for illustrative purposes only, as specific published DFT data for this compound is not available. The values are typical for similar aromatic ethers. |

Prediction and Analysis of Vibrational Spectra

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman active modes. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and the corresponding normal modes.

The calculated vibrational spectrum for this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. These would include C-H stretching vibrations of the aromatic ring and the methyl groups, C-C stretching of the anthracene core, and C-O stretching and bending modes of the methoxy groups. The theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical method.

Excited State Calculations (e.g., TD-DFT)

To investigate the properties of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. TD-DFT provides information about vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the excited states.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. The absorption spectrum is typically calculated at the optimized ground state geometry, providing the vertical excitation energies to various singlet excited states. The calculated transitions are characterized by their energy, oscillator strength, and the molecular orbitals involved. For this compound, the lowest energy absorption bands in the near-UV region are expected to correspond to π-π* transitions within the anthracene core, modulated by the electron-donating methoxy groups. nih.gov

The simulation of the emission spectrum involves first optimizing the geometry of the lowest singlet excited state (S1). The energy difference between the optimized S1 state and the ground state at the S1 geometry corresponds to the emission energy. The difference in energy between the absorption and emission maxima is known as the Stokes shift, which is related to the geometric relaxation in the excited state.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions in this compound (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 390 | 0.15 | HOMO -> LUMO |

| S0 -> S2 | 370 | 0.10 | HOMO-1 -> LUMO |

| S0 -> S3 | 260 | 0.80 | HOMO -> LUMO+1 |

| Note: This table is for illustrative purposes only, as specific published TD-DFT data for this compound is not available. The values are representative of similar substituted anthracenes. |

Potential Energy Surface Scans for Excited State Transformations

TD-DFT can be used to explore the potential energy surfaces (PES) of the excited states of this compound. By systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) and calculating the energy of the excited state at each point, a PES scan can be generated. This is particularly useful for understanding photochemical reactions and non-radiative decay pathways.

For instance, scanning the C-O bond length or the dihedral angle of the methoxy groups in the excited state could reveal pathways for photochemical reactions or conformational changes that facilitate internal conversion or intersystem crossing. These calculations can help to identify transition states and energy barriers for various photophysical and photochemical processes, providing a deeper understanding of the molecule's behavior upon photoexcitation.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions and molecular behavior at the atomic level. For this compound (DMA) and its derivatives, these computational methods provide profound insights into reaction mechanisms, electronic processes, and environmental influences that are often difficult to probe experimentally. By modeling the potential energy surfaces and electronic structures, researchers can elucidate the complex interplay of factors governing the reactivity and properties of this important anthracene derivative.

Elucidation of Reaction Pathways, Transition States, and Activation Barriers

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the reaction coordinates for various transformations involving 9,10-disubstituted anthracenes. A prominent area of investigation is the reaction with singlet oxygen and subsequent thermal or photochemical transformations of the resulting endoperoxide.

Studies on derivatives like 9,10-dibutoxyanthracene, a close structural analog to DMA, have proposed detailed reaction pathways supported by computational energetics. The initial step is typically a [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene core to form an endoperoxide. nih.gov This process is a common fate for many anthracene compounds exposed to light and air. nih.gov

Following its formation, the endoperoxide can undergo further reactions, particularly decomposition. Theoretical calculations help to distinguish between possible decomposition pathways. For instance, two primary mechanisms for the decomposition of anthracene endoperoxides involve the cleavage of either the C–O bond or the O–O bond. nih.gov The pathway initiated by O–O bond cleavage forms a biradical intermediate, and the stability of this intermediate, which can be influenced by the substituents at the 9 and 10 positions, dictates the subsequent reaction course. nih.gov For 9,10-dialkoxy derivatives, this can lead to secondary decomposition products. nih.govplos.org Computational modeling of the singlet-triplet transition energies and the potential energy surface helps to validate the proposed mechanisms and explain the formation of experimentally observed products. nih.gov

DFT has also been used to investigate the kinetics and mechanisms of other cycloaddition reactions, such as the Diels-Alder reaction between various anthracenes and dienophiles. orientjchem.org These studies calculate the geometries of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. For a given reaction, computations can predict which regioisomers are favored by comparing the energy barriers of the different pathways. For example, in the reaction of 9-bromomethyl anthracene with an unsymmetrical dienophile, DFT calculations correctly predicted the preferred "ortho" isomer by showing its transition state to have a lower activation energy compared to the "meta" pathway. orientjchem.org Similar computational approaches are applied to understand the reactivity of this compound in related cycloaddition processes.

Table 1: Calculated Energy Barriers for Anthracene Dimerization This table presents data for the parent anthracene molecule as a reference for typical energy barriers in anthracene reactions, as specific values for this compound dimerization were not available in the reviewed sources.

| Reaction Process | Calculated Potential Barrier (kcal/mol) | Computational Method |

| Anthracene Dimerization | ~55 | Density Functional Theory |

| Dimer Dissociation | ~45 | Density Functional Theory |

| Data sourced from studies on the mechanochemical dimerization of anthracene. researchgate.net |

Modeling of Electron Transfer Processes and Charge Localization Phenomena

The electron-rich nature of the this compound core makes it an excellent electron donor, and its electron transfer (ET) properties have been extensively modeled using computational chemistry. Photoelectron spectroscopy, combined with theoretical calculations, shows that the first ionization of DMA occurs from the highest occupied molecular orbital (HOMO), which has its maximum electron density at the 9 and 10 positions. cdnsciencepub.com This localization is a key factor in its reactivity and interactions.

Upon one-electron oxidation, DMA forms a radical cation (DMA•+). A significant area of theoretical investigation has been the behavior of this radical cation, particularly its tendency to form dimers and the nature of charge distribution within these aggregates. DFT calculations have been pivotal in exploring the structure and energetics of the dimer radical cation, (DMA)₂•+. nih.gov

Computational studies on a closely related derivative, 2-ethyl-9,10-dimethoxyanthracene (B1213300), revealed a fascinating competition between charge-localized and charge-delocalized dimer structures. nih.gov While the most stable structure predicted by DFT energetics is a charge-delocalized, asymmetric π-stacked conformation, spectroscopic results were better explained by the formation of a charge-localized, edge-to-face T-shaped dimer. nih.gov In this T-shaped structure, the positive charge remains localized on a single monomer unit rather than being shared across both. nih.gov Potential energy curve calculations for the association of the monomer radical cation with a neutral monomer showed that the charge-localized T-shaped dimer can be efficiently formed, highlighting a dynamic equilibrium between different structural and electronic configurations. nih.gov

Further studies on more complex aggregates, such as the dicationic homotrimer of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, also employed DFT to unravel the charge distribution. marquette.edu The calculations showed that the charge was not evenly distributed among the three anthracene units; instead, the central molecule in the π-stack bore only a partial positive charge. marquette.edu This work underscores the ability of computational models to predict and explain complex charge localization and delocalization phenomena in multi-component aromatic systems.

Table 2: Calculated Geometries and Charge Distribution in Dimer Radical Cations of a DMA Derivative

| Dimer Structure | Description | Charge Distribution | Relative Stability |

| DF3•+ | Asymmetric π-stacked face-to-face | Delocalized | Most Stable |

| DT•+ | Edge-to-face T-shaped | Localized on one monomer | Less Stable, but kinetically formed |

| Based on DFT calculations for the 2-ethyl-9,10-dimethoxyanthracene dimer radical cation. nih.gov |

Theoretical Treatment of Solvent Effects on Molecular Dynamics

The behavior of molecules in the condensed phase is significantly influenced by their interaction with the surrounding solvent. Theoretical and computational chemistry provides powerful methods to model these solvent effects, ranging from implicit continuum models to explicit molecular dynamics (MD) simulations.

For processes involving charge transfer or the formation of ionic species, such as the oxidation of this compound, solvation plays a critical role. Computational studies have quantified the solvation energy associated with the radical cations of a series of substituted anthracenes. cdnsciencepub.com It was found that the solvation energy decreases by approximately 0.2 eV (~5 kcal/mol) across the series from 9-nitroanthracene (B110200) to this compound. cdnsciencepub.com This trend is attributed to the increasing size of the substituted anthracene and the extensive delocalization of the charge in the radical cation, which reduces the interaction strength with polar solvent molecules. cdnsciencepub.com Such calculations help to bridge the gap between gas-phase energetics and electrochemical potentials measured in solution. cdnsciencepub.com

While specific, large-scale MD simulations focusing solely on this compound in various solvents are not extensively documented in the literature reviewed, the theoretical framework for such studies is well-established. MD simulations treat the solvent explicitly, modeling the atomic interactions between the solute (DMA) and a large number of individual solvent molecules. nih.govnih.gov This approach allows for the dynamic simulation of how solvent molecules arrange around the solute and how this "solvation shell" evolves over time.

Such simulations are used to:

Calculate the free energy of solvation to understand solubility and partitioning.

Model the reorientation of polar solvent molecules around a solute following electronic excitation or electron transfer, a process crucial for stabilizing charge-separated states. nih.gov

Simulate the diffusion of reactants in solution to model reaction kinetics.

Understand how specific solute-solvent interactions, like hydrogen bonding, can influence molecular conformation and reactivity.

For a molecule like this compound, MD simulations could provide detailed insights into how different solvents mediate the formation and stability of its radical cation dimers, potentially explaining why certain structures (e.g., charge-localized vs. delocalized) might be favored in different environments.

Reactivity and Reaction Mechanisms Involving 9,10 Dimethoxyanthracene

Photochemical Reactions

The photochemistry of 9,10-dimethoxyanthracene is characterized by its interaction with light, leading to a variety of oxidative and cleavage reactions. The electron-rich nature of the anthracene (B1667546) core, enhanced by the two methoxy (B1213986) groups, makes it particularly susceptible to photo-induced transformations.

This compound and its derivatives readily react with singlet oxygen (¹O₂) upon photo-irradiation in the presence of a photosensitizer. nih.gov This reaction is a [4+2] cycloaddition where the anthracene system acts as the diene and singlet oxygen acts as the dienophile. The primary product is the corresponding 9,10-endoperoxide. nih.govresearchgate.net This process is a key step in photooxidative cleavage.

The general mechanism involves:

Photosensitization: A photosensitizer (e.g., Methylene (B1212753) Blue, Rose Bengal) absorbs light and transfers energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Cycloaddition: The singlet oxygen attacks the electron-rich 9 and 10 positions of the dimethoxyanthracene ring to form a bridged endoperoxide. nih.govnih.gov

Cleavage: The formed endoperoxide is often unstable and can be cleaved. For instance, in the presence of a protic acid, these endoperoxides undergo cleavage to yield quinone derivatives. nih.gov

The thermolysis of these endoperoxides represents the reverse reaction. nih.gov Heating the endoperoxide can cause it to decompose, releasing singlet oxygen and regenerating the parent this compound. fu-berlin.de However, other thermal decomposition pathways can also occur, sometimes leading to the formation of diepoxides or other rearranged products, depending on the substituents and reaction conditions. nih.govfu-berlin.de

Table 1: Products of Photooxidation and Thermolysis of Anthracene Endoperoxides

| Reactant | Conditions | Major Product(s) |

|---|---|---|

| This compound | Light (λ), Sensitizer (B1316253), O₂ | This compound-9,10-endoperoxide |

| This compound-9,10-endoperoxide | Heat (Δ) | This compound, Singlet Oxygen |

| This compound-9,10-endoperoxide | Protic Acid | Corresponding Quinone |

| Anthracene-9,10-endoperoxide (APO) | Photolysis (λ < 320 nm) | Anthracene, Diepoxide |

This table provides an interactive overview of the reaction products under different conditions.

The photodissociation of sulfonated anthracene derivatives in aqueous solutions is a well-documented process. While direct studies on this compound-sulfonates are specific, the mechanisms can be inferred from related compounds like anthracene-9-sulfonate and 9,10-anthraquinone-2-sulfonate. researchgate.netrsc.org

Photolysis can proceed through two main pathways, depending on the excited state involved:

Desulphonation (-SO₃): This pathway is often associated with the π-π* excited state and results in the cleavage of the C-S bond to release a sulfite (B76179) radical and form an anthracene radical, which can then abstract a hydrogen atom to yield the parent anthracene. rsc.org For this compound-sulfonate, this would regenerate this compound.

Desulphonylation (-SO₂): This pathway is proposed to occur from the n-π* excited state. It involves the cleavage of the C-S bond and the loss of sulfur dioxide, leading to the formation of an oxygenated product. For example, photolysis of sodium anthracene-9-sulfonate can yield 9,10-anthraquinone via the 9-anthrol anion intermediate. rsc.org

The quantum yield and the ratio of products are highly dependent on factors such as the concentration of the substrate, the presence of oxygen, and the pH of the solution. researchgate.net

9,10-Dialkoxyanthracenes can participate in photocatalytic carbon-carbon bond formation through electron-transfer (ET) oxidation. This process is typically mediated by a photocatalyst that can be excited by light to generate a potent oxidizing species.

A notable example involves the use of 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺-Mes) as a photocatalyst. acs.org The mechanism proceeds as follows:

Excitation: The Acr⁺-Mes photocatalyst absorbs light, forming a long-lived, high-energy electron-transfer state (Acr•-Mes•⁺).

Electron Transfer: The highly oxidizing Mes•⁺ moiety of the excited photocatalyst accepts an electron from this compound, generating the this compound radical cation (DMA•⁺).